Divinylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(ethenyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUBFMWIQJSEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCCC1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998298 | |
| Record name | 1,1-Diethenylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77011-74-6 | |
| Record name | Divinylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethenylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Divinylcyclohexane Isomers
Regioselective and Stereoselective Synthesis Strategies for Divinylcyclohexane
Achieving regioselectivity (controlling the position of the vinyl groups) and stereoselectivity (controlling the spatial orientation, i.e., cis or trans) is paramount in the synthesis of this compound isomers. Methodologies often involve multi-step sequences starting from carefully chosen cyclic precursors.
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones). mnstate.edulibretexts.org This reaction is particularly effective for converting dicarbonyl compounds into their corresponding divinyl derivatives. The synthesis of cis-1,3-divinylcyclohexane from cis-1,3-diformylcyclohexane serves as a prime example of this approach. tandfonline.comtandfonline.com
The reaction involves treating the dialdehyde (B1249045) precursor with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base. libretexts.orgbu.edu The ylide acts as a nucleophile, attacking the carbonyl carbons of the dialdehyde. libretexts.org This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene (the this compound) and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. libretexts.org The formation of the strong P=O double bond is a key driving force for the reaction. libretexts.org
In the synthesis of cis-1,3-divinylcyclohexane, the corresponding cis-dialdehyde is reacted with the Wittig reagent. tandfonline.com The resulting product's structure can be confirmed by spectroscopic methods, with infrared (IR) spectroscopy showing strong absorption bands characteristic of the vinyl groups at approximately 912, 993, and 1645 cm⁻¹. tandfonline.com
Table 1: Wittig Reaction for cis-1,3-Divinylcyclohexane Synthesis
| Reactant | Reagent | Product | Key Features | Source(s) |
| cis-1,3-Diformylcyclohexane | Phosphorus Ylide (e.g., from Methyltriphenylphosphonium bromide) | cis-1,3-Divinylcyclohexane | Stereospecific conversion of a dialdehyde to a divinyl compound. | tandfonline.com, tandfonline.com |
Metal-catalyzed isomerization provides an alternative pathway to this compound isomers, often starting from larger, more readily available cyclic dienes. nih.govchemrxiv.org A notable example is the rearrangement of cis,trans-1,5-cyclodecadiene (B73298) to form cis-1,2-divinylcyclohexane (B95100) complexes. capes.gov.brresearchgate.net
This transformation can be catalyzed by palladium(II) and platinum(II) salts. capes.gov.br When cis,trans-1,5-cyclodecadiene is treated with bis(benzonitrile)palladium(II) dichloride or sodium chloroplatinite at ambient temperature, it undergoes a rearrangement to yield the corresponding metal complex of cis-1,2-divinylcyclohexane. capes.gov.br The proposed mechanism for this isomerization involves a closed-ring π-allylic intermediate. capes.gov.br This method demonstrates a sophisticated use of transition metal chemistry to induce a significant structural reorganization, effectively contracting a ten-membered ring into a six-membered ring with two vinyl substituents. capes.gov.brresearchgate.net
Table 2: Metal-Catalyzed Isomerization to cis-1,2-Divinylcyclohexane
| Starting Material | Catalyst | Product | Reaction Conditions | Source(s) |
| cis,trans-1,5-Cyclodecadiene | Bis(benzonitrile)palladium(II) dichloride | Palladium(II) complex of cis-1,2-divinylcyclohexane | Ambient Temperature | capes.gov.br |
| cis,trans-1,5-Cyclodecadiene | Sodium Chloroplatinite | Platinum(II) complex of cis-1,2-divinylcyclohexane | Ambient Temperature | capes.gov.br |
Wittig Reaction Approaches to this compound Synthesis (e.g., for cis-1,3-Divinylcyclohexane)
Synthesis of this compound via Precursor Functional Group Transformations (e.g., dialdehydes)
The synthesis of divinylcyclohexanes often relies on the preparation of suitable precursors, which already contain the cyclohexane (B81311) core with functional groups at the desired positions. These functional groups are then converted into vinyl groups in a subsequent step. The synthesis of cis-1,3-diformylcyclohexane as a precursor for cis-1,3-divinylcyclohexane illustrates this strategy. tandfonline.comtandfonline.com
The synthesis of the dialdehyde precursor begins with cyclohexane-cis-1,3-dicarboxylic acid. tandfonline.com This dicarboxylic acid is first converted to its cyclic cis-anhydride. The anhydride (B1165640) is then reacted to form a mono-N,N-dimethylamide, which is subsequently reduced. tandfonline.com The reduction of the corresponding bis-N,N-dimethylamide of the dicarboxylic acid using lithium di- or triethoxyaluminum hydride in tetrahydrofuran (B95107) yields the target cis-1,3-diformylcyclohexane. tandfonline.com This dialdehyde is then subjected to a Wittig reaction to afford the final cis-1,3-divinylcyclohexane product. tandfonline.comtandfonline.com This multi-step approach allows for the precise placement of the functional groups that are ultimately transformed into the desired vinyl substituents.
Table 3: Example of Precursor Synthesis: cis-1,3-Diformylcyclohexane
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Source(s) |
| 1 | Cyclohexane-cis-1,3-dicarboxylic acid | - | Cyclic cis-anhydride | tandfonline.com |
| 2 | Cyclic cis-anhydride | - | Mono-N,N-dimethylamide | tandfonline.com |
| 3 | Mono-N,N-dimethylamide | - | Bis-N,N-dimethylamide | tandfonline.com |
| 4 | Bis-N,N-dimethylamide | Lithium di- or triethoxyaluminum hydride, Tetrahydrofuran | cis-1,3-Diformylcyclohexane | tandfonline.com |
Advanced Polymerization Studies of Divinylcyclohexane
Cyclopolymerization of Divinylcyclohexane Isomers
The polymerization of this compound isomers is a significant area of study in polymer chemistry, primarily focusing on cyclopolymerization. This process involves a dual mechanism of intramolecular cyclization (ring formation) and intermolecular propagation (chain growth), leading to polymers with unique cyclic structures integrated into the main chain. The specific pathway and the resulting polymer structure are highly dependent on the monomer's isomeric form (e.g., 1,2- or 1,3-divinylcyclohexane), the polymerization method employed, and the reaction conditions.
Cationic Cyclopolymerization Mechanisms of this compound
Cationic polymerization is a key method for the cyclopolymerization of this compound. The mechanism is initiated by a cationic species that attacks one of the vinyl groups, generating a carbocation. This cation can then either be attacked by a monomer molecule in an intermolecular propagation step or by the second vinyl group within the same monomer unit in an intramolecular cyclization step. iupac.org Studies on monomers structurally similar to this compound, such as o-divinylbenzene, show that the growing cation can interact strongly with the adjacent double bond, influencing the polymerization pathway. iupac.org For instance, cis-1,2-divinylcyclohexane (B95100) has been observed to yield almost completely cyclized polymers when using cationic catalysts. iupac.org
The choice of catalyst system is paramount in directing the cationic cyclopolymerization of this compound, influencing both the rate of polymerization and the degree of cyclization.
Friedel-Crafts Catalysts: These Lewis acid catalysts, such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), are effective initiators for cationic polymerization. routledge.com They function by abstracting a counter-ion from an initiator or reacting with trace impurities like water to generate a protonic acid, which then initiates polymerization. routledge.com In the context of this compound, these strong Lewis acids generate a highly active carbocation, which can readily participate in the cyclization process.
Ziegler-Natta Type Catalysts: Ziegler-Natta catalysts, which are typically composed of a transition metal compound (from Groups IV-VIII) and an organometallic compound (from Groups I-III), are also employed. byjus.comwikipedia.org A common example is the combination of titanium tetrachloride (TiCl₄) and triethylaluminum (B1256330) (Al(C₂H₅)₃). byjus.comwikipedia.orglibretexts.org While renowned for stereospecific olefin polymerization, they can also promote cationic polymerization pathways. libretexts.orglibretexts.org In the polymerization of cis-1,3-divinylcyclohexane, a Ziegler catalyst system has been successfully used to produce soluble cyclopolymers with minimal residual unsaturation, indicating a high degree of cyclization. tandfonline.com The catalyst system facilitates the coordination and insertion of the monomer, guiding the formation of the cyclic structure. libretexts.org
The table below summarizes catalyst systems used in the polymerization of divinyl monomers.
| Catalyst Type | Examples | Function in this compound Polymerization | Reference |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, TiCl₄ | Act as strong Lewis acids to initiate cationic polymerization, promoting the formation of a carbocation that can undergo cyclization. | routledge.com |
| Ziegler-Natta | TiCl₄ + Al(C₂H₅)₃, AlEtCl₂-alkyl halide | Effectively polymerize this compound isomers into soluble cyclopolymers with a high degree of cyclization and little residual unsaturation. | byjus.comlibretexts.orgtandfonline.com |
The environment of the polymerization reaction, specifically the polarity of the solvent and the temperature, significantly impacts the competition between intramolecular cyclization and intermolecular propagation.
Solvent Polarity: The polarity of the solvent can influence the stability and reactivity of the propagating cationic species. evidentscientific.com In cationic polymerization, loose propagating ion pairs are believed to increase the extent of cyclization. iupac.org More polar solvents can stabilize separated ion pairs, which may alter the conformation of the growing chain end and its proximity to the pendant vinyl group, thereby affecting the rate of cyclization. iupac.orgevidentscientific.com Conversely, less polar solvents may favor a more tightly bound ion pair, which could sterically hinder the intramolecular reaction. Studies on other chemical systems have shown that reaction rates can increase with decreasing solvent polarity, which can be attributed to a reduced enthalpic barrier. nih.govresearchgate.net
The table below outlines the expected influence of these parameters.
| Parameter | Influence on Cyclization Extent | Underlying Mechanism | Reference |
|---|---|---|---|
| Increasing Solvent Polarity | Can either increase or decrease cyclization depending on the specific system. Often, it stabilizes looser ion pairs which can favor cyclization. | Stabilization of the propagating carbocation and its counter-ion affects the ion pair structure and reactivity. | iupac.orgevidentscientific.com |
| Increasing Polymerization Temperature | Generally increases the extent of cyclization. | If the activation energy for intramolecular cyclization is higher than for intermolecular propagation, higher temperatures will favor the cyclization reaction. | iupac.org |
In the cyclopolymerization of this compound, the growing polymer chain with a terminal carbocation and a pendant vinyl group can undergo two competing reactions: intramolecular cyclization or intermolecular propagation. iupac.org
Intramolecular Cyclization: The carbocation reacts with the pendant double bond on the same monomer unit, forming a cyclic structure within the polymer backbone. This is a first-order process. wikipedia.orgmasterorganicchemistry.com
Intermolecular Propagation: The carbocation reacts with a vinyl group from a separate monomer molecule, leading to linear chain growth. This is a second-order process. wikipedia.org
The balance between these two pathways is a critical determinant of the final polymer's structure. The relative rate of these reactions is influenced by monomer concentration; high dilution conditions favor the intramolecular pathway by reducing the probability of intermolecular encounters. masterorganicchemistry.com The inherent structure of the monomer is also crucial. For instance, the cis-configuration of vinyl groups on a cyclohexane (B81311) ring, as in cis-1,2- or cis-1,3-divinylcyclohexane, pre-organizes the two vinyl groups in close proximity, which greatly facilitates the intramolecular cyclization step. iupac.orgtandfonline.com This proximity enhances the effective concentration of the reacting groups, making the intramolecular reaction kinetically favorable compared to an analogous intermolecular process. wikipedia.org This is a key reason why monomers like cis-1,2-divinylcyclohexane can achieve nearly complete cyclization. iupac.org
The intramolecular cyclization of this compound isomers leads to the formation of specific bicyclic structures within the polymer chain. The polymerization of cis-1,3-divinylcyclohexane using a Ziegler catalyst has been shown to produce a cyclopolymer containing bicyclo[3.3.1]nonane units. tandfonline.com This structure results from the formation of a new six-membered ring fused to the original cyclohexane ring.
While not formed from this compound itself, the study of related monomers provides insight into the types of rings that can be created. For example, the cationic cyclopolymerization of cis-1,3-diformylcyclohexane yields polymers containing 3-oxabicyclo[3.3.1]nonane rings. tandfonline.com This demonstrates the versatility of the cyclopolymerization of 1,3-disubstituted cyclohexanes to form stable bicyclic systems. The formation of these fused ring systems imparts significant rigidity and thermal stability to the resulting polymer.
Intramolecular Cyclization Kinetics and Competition with Intermolecular Propagation in this compound Polymerization
Radical Cyclopolymerization of this compound
In addition to cationic methods, this compound can be polymerized via radical mechanisms. Radical cyclopolymerization is initiated by a radical species that adds to one of the vinyl groups, generating a new radical. tandfonline.com Similar to the cationic process, this new radical can then either attack the pendant vinyl group intramolecularly to form a cyclic radical or react with another monomer molecule intermolecularly. nih.gov The resulting polymer contains cyclic units along the backbone. The study of the radical polymerization of related monomers like divinylformal shows that this method is effective for achieving cyclization. tandfonline.com The efficiency of cyclization in radical polymerization is also dependent on factors like monomer concentration and the conformational arrangement of the vinyl groups. tandfonline.com
Impact of this compound Isomerism on Cyclopolymerization Efficiency and Selectivity
The cyclopolymerization of this compound (DVCH) is a process where the bifunctional monomer undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation, leading to a polymer chain containing cyclic structures. The efficiency and selectivity of this process are profoundly influenced by the isomeric structure of the DVCH monomer, specifically the relative positions of the two vinyl groups on the cyclohexane ring.
The spatial arrangement of the vinyl groups is a critical factor. For isomers where the vinyl groups are held in close proximity, intramolecular cyclization is sterically favored over intermolecular propagation. Research has shown that cis-1,2-divinylcyclohexane, in particular, yields almost completely cyclized polymers, especially when using cationic catalysts. iupac.org The rigid cis configuration fixes the two vinyl groups in a vicinal position, which provides significant steric advantages for the formation of a cyclic ring structure during polymerization. iupac.org This high propensity for cyclization is attributed to a concerted or intermediate propagation scheme, which is distinct from the stepwise mechanism often seen in other divinyl monomers like o-divinylbenzene. iupac.org
In contrast, isomers such as 1,4-divinylcyclohexane, where the vinyl groups are further apart, exhibit a lower tendency for complete cyclization. In these cases, intermolecular reactions become more competitive, potentially leading to cross-linking or polymers with a higher content of pendant vinyl groups (uncyclized units). The choice of catalyst and solvent also plays a role, with systems that promote loose propagating ion pairs sometimes increasing the extent of cyclization. iupac.org The structural features of the monomer remain a dominant factor in determining the final polymer architecture. The capacity to form stable five- or six-membered rings is a significant driving force for efficient cyclopolymerization. iupac.org
| This compound Isomer | Relative Vinyl Group Position | Observed Cyclopolymerization Behavior | Reference |
|---|---|---|---|
| cis-1,2-Divinylcyclohexane | Vicinal, fixed in proximity | High efficiency; yields almost completely cyclized polymers with cationic catalysts. iupac.org | iupac.org |
| cis-1,3-Divinylcyclohexane | Separated by one methylene (B1212753) group | Undergoes cyclopolymerization, forming polymers with cyclic structures. rsc.org | rsc.org |
| 1,4-Divinylcyclohexane | Opposite sides of the ring | Cyclization is less efficient; increased potential for intermolecular reactions and pendant double bonds. googleapis.com | googleapis.com |
Controlled Polymerization Techniques for this compound
Controlled polymerization, also known as living polymerization or reversible-deactivation radical polymerization (RDRP), encompasses a range of techniques that allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and well-defined architectures. sigmaaldrich.comfiveable.memdpi.com These methods suppress chain-termination and chain-transfer reactions that are common in conventional free-radical polymerization.
The main controlled radical polymerization (CRP) techniques include:
Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal complex (often copper-based) to reversibly activate and deactivate the propagating polymer chains through the transfer of a halogen atom. sigmaaldrich.comfiveable.me
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing chains to grow at a similar rate. sigmaaldrich.comnih.gov
Nitroxide-Mediated Polymerization (NMP): This technique utilizes stable nitroxide radicals to reversibly cap the growing polymer chains, controlling the concentration of active radicals. sigmaaldrich.commdpi.com
These techniques are highly versatile and can be applied to a wide variety of vinyl monomers, including this compound, to create advanced materials. sigmaaldrich.comgoogle.com By enabling precise control over the polymerization process, these methods are instrumental in designing complex polymer structures. longdom.org
Strategies for Polymer Molecular Weight Control and Architectures from this compound
A key advantage of controlled polymerization techniques is the ability to precisely control the molecular weight and architecture of the resulting polymers. For polymers derived from this compound, these strategies are crucial for avoiding premature gelation and for creating soluble, well-defined materials.
Molecular Weight Control: The number-average molecular weight (Mn) of a polymer is controlled by adjusting the initial ratio of monomer to initiator. mdpi.com In a controlled polymerization, initiation is fast, and all chains grow simultaneously. This leads to a linear increase in molecular weight with monomer conversion, allowing for predictable and tunable final chain lengths. fiveable.me By carefully selecting the concentrations of the initiator and any chain transfer agents, the resulting polymer molecular weight can be effectively managed. rsc.org
Architectural Control: Controlled polymerization opens the door to a variety of complex macromolecular architectures beyond simple linear chains. nih.gov
Block Copolymers: Synthesized by the sequential polymerization of different monomers. nih.gov
Star Polymers: Created using a multifunctional initiator from which multiple polymer chains grow outwards.
Graft and Brush Polymers: Achieved by initiating polymerization from functional sites along a pre-existing polymer backbone. nih.gov
Hyperbranched Polymers: Highly branched structures formed from the polymerization of specific types of monomers.
For this compound, these strategies allow for its incorporation into novel structures, imparting its unique physical properties (e.g., thermal stability, rigidity) to the final material. ATRP, for instance, is particularly suitable for synthesizing polymers with complex architectures because the chain end retains a stable alkyl halide moiety that can be used for further reactions. beilstein-journals.org
Synthesis of Block Copolymers and Complex Macromolecular Structures from this compound
The synthesis of block copolymers involving this compound allows for the combination of its properties with those of other polymers, creating materials with unique characteristics. epo.orggoogle.com The primary challenge in synthesizing block copolymers is polymerizing monomers that may have different reactivity profiles or require different polymerization mechanisms. frontiersin.org Controlled polymerization techniques provide the necessary tools to overcome this limitation. frontiersin.org
A common strategy is to use a macroinitiator. In this approach, a first monomer is polymerized to create a homopolymer with a reactive end-group. This polymer, now termed a macroinitiator, is then used to initiate the polymerization of a second monomer, such as this compound, resulting in a diblock copolymer. nih.gov This sequential addition can be continued to form triblock or multiblock copolymers. nih.gov
Combining different polymerization methods is another powerful strategy. frontiersin.org For example, a polymer block can be synthesized via living cationic polymerization, and then its end-group can be transformed to initiate a controlled radical polymerization (like ATRP or RAFT) for the next block, which could be composed of cyclized this compound units. iupac.orgfrontiersin.org This approach significantly broadens the range of accessible block copolymer structures. frontiersin.org
| Block Copolymer Type | Synthesis Strategy | Description | Reference |
|---|---|---|---|
| Diblock Copolymer | Sequential Monomer Addition via RAFT | A macro-CTA from a first monomer (e.g., N-vinyl pyrrolidone) is used to polymerize a second monomer, creating a well-defined diblock structure. This can be adapted for DVCH. mdpi.com | mdpi.com |
| ABA Triblock Copolymer | Bifunctional Initiator via ATRP | A central 'B' block is grown from a difunctional initiator, followed by the growth of the 'A' blocks from both ends. nih.gov this compound could be incorporated into either block. | nih.gov |
| Complex Architectures | Combination of Polymerization Mechanisms | A block is created using one method (e.g., living cationic), then modified to initiate a different type of polymerization (e.g., ATRP) for the next block. frontiersin.org This is useful for monomers with very different reactivities. | frontiersin.org |
Microstructure and End-Group Analysis of this compound Polymers
Characterizing the microstructure and end-groups of polymers made from this compound is essential for understanding their properties and confirming the success of a controlled polymerization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for this purpose. sigmaaldrich.commdpi.com
End-Group Analysis: ¹H NMR spectroscopy provides a straightforward method for determining the number-average molecular weight (Mn) of polymers, particularly for those with lower molecular weights where end-group signals are detectable. sigmaaldrich.commagritek.com The method involves comparing the integral of a signal from a known proton on an initiator fragment at the polymer's end-group to the integral of a signal from the repeating monomer units. magritek.com From this ratio, the degree of polymerization (DP) can be calculated, and subsequently the Mn. magritek.comresearchgate.net This technique requires identifiable end-group protons that are distinguishable from the signals of the polymer backbone. sigmaaldrich.com
Microstructure Analysis: The microstructure of poly(this compound) refers to the arrangement of the monomer units within the chain, including the degree of cyclization and the stereochemistry. dtic.milmdpi.com Both ¹H and ¹³C NMR are used to probe this structure. For instance, the presence and quantity of uncyclized units can be determined by identifying the signals corresponding to the vinyl protons of pendant double bonds. iupac.org In a successful cyclopolymerization, these signals would be minimal or absent. The spectra also reveal the structure of the cyclic units formed. By analyzing the chemical shifts and coupling patterns in the aliphatic region of the NMR spectrum, information about the ring structure and its connectivity within the polymer chain can be deduced. rsc.org
| Analytical Technique | Information Obtained | Typical NMR Signals (Illustrative) | Reference |
|---|---|---|---|
| ¹H NMR End-Group Analysis | Number-average molecular weight (Mn), Degree of Polymerization (DP) | Comparison of integrals for initiator fragment protons vs. polymer backbone protons. magritek.com | sigmaaldrich.comsigmaaldrich.commagritek.com |
| ¹H NMR Microstructure Analysis | Quantification of pendant double bonds (uncyclized units) | Signals in the olefinic region (~5-6 ppm) indicate remaining vinyl groups. rsc.org | iupac.orgrsc.org |
| ¹³C NMR Microstructure Analysis | Detailed structure of cyclic units and polymer backbone | Distinct signals for carbons in the cyclohexane ring vs. carbons in the polymer backbone provide insight into the cyclized structure. | mdpi.com |
Catalytic Reactions and Mechanistic Investigations of Divinylcyclohexane
Transition Metal-Catalyzed Transformations Involving Divinylcyclohexane
Palladium-Catalyzed Reactions of this compound Derivatives
Palladium(II) complexes have proven to be effective catalysts for a variety of transformations involving 1,2-divinylcyclohexane. These reactions often proceed through the formation of a palladium-diene complex, which then undergoes further reactions, such as nucleophilic attack and insertion, to yield functionalized cyclic products.
The palladium-catalyzed oxidative cyclization of 1,5-dienes, such as 1,2-divinylcyclohexane, provides a valuable route to cyclopentane (B165970) derivatives. researchgate.netdiva-portal.org In the presence of a palladium(II) catalyst and an oxidizing agent, 1,5-dienes can undergo an intramolecular cyclization. For instance, the oxidative cyclization of 1,5-dienes in acetic acid with a Pd(OAc)2/MnO2/p-benzoquinone catalyst system yields acetoxyexomethylenecyclopentanes or acetoxyvinylcyclopentanes, depending on the diene's substitution pattern. researchgate.net
Mechanistic investigations into the palladium-catalyzed oxidative cyclization of cis-1,2-divinylcyclohexane (B95100) have shed light on the reaction pathway. researchgate.net Nucleophilic attack of an acetate (B1210297) ion on one of the olefinic bonds of a dichloro(η⁴-cis-1,2-divinylcyclohexane)palladium complex leads to the formation of a σ,π-palladium(II) complex. researchgate.net This intermediate then undergoes a migratory insertion of the second olefinic bond into the palladium-carbon σ-bond. researchgate.net A subsequent β-elimination step yields the final product, (1R,6S,7S*)-7-acetoxy-9-methylenebicyclo[4.3.0]nonane, along with some rearranged byproducts. researchgate.net The insertion step is reported to be promoted by acidic conditions. researchgate.net
The reaction of cis-1,2-divinylcyclohexane with carboxylic acids in the presence of a palladium catalyst can lead to modest asymmetric induction when chiral acids are employed. rsc.org
| Starting Material | Major Product |
| cis-1,2-Divinylcyclohexane | (1R,6S,7S)-7-Acetoxy-9-methylenebicyclo[4.3.0]nonane |
| trans-1,2-Divinylcyclohexane | (1S,6S,7S)-7-Acetoxy-9-methylenebicyclo[4.3.0]nonane |
| Data sourced from |
The regio- and stereochemistry of nucleophilic attack on this compound-palladium(II) complexes are crucial in determining the structure of the final products. Studies on dichloro(η⁴-1,2-divinylcyclohexane)palladium complexes have provided significant insights. researchgate.netacs.orgacs.org
For trans-1,2-divinylcyclohexane, the palladium complex adopts a square-planar geometry, with the cyclohexane (B81311) ring in a chair conformation and the vinyl groups positioned nearly parallel to each other. researchgate.net In the case of the cis-isomer, the complex is fluxional in solution, undergoing a rapid equilibrium between two degenerate chair conformations. researchgate.net
By introducing a bulky trimethylsilyl (B98337) group to favor one conformation, it was demonstrated that nucleophilic attack, which initiates the oxidative cyclization, occurs exclusively at the olefinic group in the equatorial position. researchgate.net This regioselectivity is a key factor in controlling the outcome of the reaction. The nucleophilic attack generally occurs from the face opposite to the palladium atom. u-tokyo.ac.jp
The stereochemistry of the subsequent steps, including the migratory insertion and β-elimination, further dictates the final product's stereochemistry. The oxidative cyclization of cis-1,2-divinylcyclohexane yields (1R,6S,7S)-7-acetoxy-9-methylenebicyclo[4.3.0]nonane, while the trans-isomer gives the (1S,6S,7S)-diastereoisomer.
The diastereoselectivity of palladium-catalyzed reactions of this compound can be influenced by various factors, including the use of chiral nucleophiles and additives. Molecular sieves have been shown to significantly enhance the stereoselectivity in the palladium(II)-catalyzed reaction of cis-1,2-divinylcyclohexane with chiral α-oxygen-substituted acids. researchgate.netacs.org
When reactions are conducted with molecular sieves and derivatives of (R)-lactic acid as nucleophiles, the products consistently exhibit an S configuration at the newly formed chiral center. researchgate.net In contrast, reactions without molecular sieves can lead to products with either S or R configurations at this center. researchgate.net Interestingly, only water-containing molecular sieves were found to improve the stereoselectivity. researchgate.net While a chiral palladium complex was formed more rapidly in the presence of molecular sieves, using this pre-formed complex as the catalyst did not result in increased selectivity. researchgate.net
| Nucleophile | Additive | Product Configuration at New Chiral Center |
| (R)-Lactic Acid Derivatives | Molecular Sieves | S |
| (R)-Lactic Acid Derivatives | None | S or R |
| Data sourced from researchgate.net |
Regio- and Stereochemistry of Nucleophilic Attack on this compound-Palladium(II) Complexes
Nickel-Catalyzed Processes with this compound
Nickel catalysts are also employed in transformations that can lead to the formation of this compound derivatives, primarily through the cooligomerization of butadiene with alkynes.
The nickel-catalyzed cooligomerization of butadiene and alkynes represents a powerful method for constructing complex cyclic molecules. nih.govacs.orgnih.govresearchgate.net This process can be envisioned as a mimic of the cyclase phase in terpene biosynthesis. nih.gov The reaction typically proceeds through the oxidative cyclization of two butadiene molecules on a nickel(0) center to form a nine-membered ring intermediate. nih.govacs.org This intermediate then undergoes alkyne insertion to generate an eleven-membered ring, which subsequently undergoes reductive elimination to yield a ten-membered ring product. nih.govacs.org
The Z/E selectivity of the resulting cyclodecatriene products is determined by the oxidative cyclization step of the butadienes. nih.govacs.orgnih.govresearchgate.net Theoretical studies have shown that the facile and exergonic oxidative cyclization of one s-cis and one s-trans butadiene leads to the observed 1Z,4Z,8E-cyclodecatriene product. nih.govacs.orgnih.govresearchgate.net Other combinations of butadiene conformations are either kinetically or thermodynamically disfavored. nih.govacs.orgnih.govresearchgate.net
The competition between the desired cooligomerization and the [2+2+2] cycloaddition of alkynes is dependent on the nature of the alkyne. Electron-deficient alkynes or those with free hydroxyl groups tend to coordinate more strongly to the nickel center, favoring alkyne trimerization. nih.govacs.orgnih.govresearchgate.net Conversely, with alkyl-substituted alkynes, the [4+4+2] cycloaddition is the predominant pathway. nih.govacs.orgnih.govresearchgate.net The reaction of butadiene with (hexatriene)nickel-phosphine complexes can also yield (divinylcyclohexene)nickel derivatives. researchgate.net
Cycloaddition Reactions (e.g., [4+4+2] Cycloadditions) Relevant to this compound Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. msu.edu In the context of this compound, these reactions offer pathways to complex polycyclic systems. While the classic [4+2] Diels-Alder cycloaddition is well-known, other higher-order cycloadditions, such as [4+4+2] cycloadditions, are also relevant, although less common. msu.edunumberanalytics.com
These reactions involve the combination of a 4π-electron system (the diene), another 4π-electron system, and a 2π-electron system to form a ten-membered ring. The Woodward-Hoffmann rules govern the stereochemical outcome of these pericyclic reactions, predicting whether a reaction is thermally or photochemically allowed based on the conservation of orbital symmetry. numberanalytics.comlibretexts.org For a thermal cycloaddition to be allowed, the total number of (4q + 2)s and (4r)a components must be odd, where 'q' and 'r' are integers and 's' and 'a' denote suprafacial and antarafacial interactions, respectively. numberanalytics.com
In the case of this compound, the two vinyl groups can act as a conjugated diene system, participating in cycloaddition reactions. For instance, a chromium-catalyzed, visible light-activated net [4+2] cycloaddition between dienes and electron-deficient alkenes has been described. researchgate.net While not a direct [4+4+2] cycloaddition, this highlights the potential for metal catalysts to mediate complex cycloadditions involving diene systems. The development of new chiral catalysts, such as chiral Lewis acids and Brønsted acids, has been a major focus in achieving enantioselective cycloadditions. numberanalytics.com
| Cycloaddition Type | Description | Key Principles | Relevance to this compound |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. numberanalytics.com | Thermally allowed, suprafacial interaction. libretexts.org | The divinyl moiety can act as the diene component. |
| [2+2] Cycloaddition | A reaction between two alkene components to form a cyclobutane (B1203170) ring. libretexts.org | Generally photochemically allowed. libretexts.org | The vinyl groups of this compound can participate. |
| [4+4+2] Cycloaddition | A higher-order cycloaddition forming a ten-membered ring. | Governed by Woodward-Hoffmann rules. numberanalytics.com | A potential, though less common, reaction pathway for this compound systems. |
Earth-Abundant Metal Catalysis in this compound Chemistry
The use of earth-abundant first-row transition metals like iron, cobalt, and nickel in catalysis is a growing area of research, driven by the need for more sustainable and economical chemical processes. nih.govscispace.com These metals offer a viable alternative to precious metals, which have historically dominated the field of catalysis. nih.govrsc.org In the context of this compound chemistry, earth-abundant metal catalysts can be employed in a variety of transformations, including hydrosilylation, hydroboration, and cycloaddition reactions. nih.govnih.gov
A significant breakthrough in this area is the development of activation methods that allow for the use of air- and moisture-stable pre-catalysts. nih.gov For example, sodium tert-butoxide has been shown to be a general activator for a range of earth-abundant metal catalysts, enabling reactions like hydrosilylation, hydroboration, and [2π+2π] alkene cycloaddition. nih.gov This approach simplifies the handling of these catalysts and makes them more accessible for synthetic applications. nih.gov
The electronic structure of these first-row transition metals can lead to unique reactivity and selectivity compared to their precious metal counterparts. psu.edu Research in this area focuses on understanding the mechanisms of these catalytic reactions to design more efficient and selective catalysts. nih.gov For instance, reduced pyridine(diimine) iron complexes have demonstrated performance comparable to or even exceeding that of precious metals in alkene hydrosilylation. scispace.com However, challenges such as air and moisture sensitivity of some of these catalysts remain a hurdle for their widespread commercial use. scispace.com
| Catalyst Type | Reaction | Advantages | Challenges |
| Iron-based | Hydrosilylation, Cycloaddition | Low cost, sustainable | Air and moisture sensitivity of some complexes. scispace.com |
| Cobalt-based | Hydroboration, Hydrovinylation | Unique reactivity | Often require specific activation methods. nih.gov |
| Nickel-based | Cycloaddition, Hydrogenation | Versatile reactivity | Ligand design is crucial for selectivity. |
Organocatalytic Rearrangements Involving this compound Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. nih.govnih.gov In the context of this compound systems, organocatalysis has been successfully applied to sigmatropic rearrangements, most notably the Cope rearrangement.
Mechanistic Elucidation of Cope Rearrangements Utilizing this compound Motifs
The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dienes. wikipedia.org The thermal rearrangement of cis-1,2-divinylcyclohexane is a classic example that proceeds through a boat-like transition state to form cyclodeca-1,5-diene. researchgate.net This reaction is typically reversible and requires elevated temperatures. masterorganicchemistry.com
A significant advancement has been the development of the first organocatalytic Cope rearrangement. nih.govnih.gov This was achieved using acyl hydrazides to catalyze the rearrangement of 1,5-hexadiene-2-carboxaldehydes through the formation of an iminium ion. nih.gov A key finding was the correlation between the ring size of cyclic hydrazide catalysts and their activity, with seven- and eight-membered rings showing the highest efficacy. nih.gov
Mechanistic studies, combining computational and experimental approaches, have been crucial in understanding these organocatalytic rearrangements. researchgate.net Quantum mechanical computations and kinetic isotope effect experiments have demonstrated that the Cope rearrangement step itself, rather than the formation of the iminium ion, is the rate-limiting step. researchgate.net Furthermore, density functional theory (DFT) calculations have been used to explore the reaction mechanism, including the potential for acid catalysis to facilitate the rearrangement. nih.gov For example, in the biosynthesis of hapalindole alkaloids, an aspartate residue is proposed to facilitate a Cope rearrangement by hydrogen bonding to an indolenine nitrogen. nih.gov
The oxy-Cope rearrangement, a variation where a hydroxyl group is present at the C3 position, leads to the formation of an enol which then tautomerizes to a carbonyl compound, making the reaction essentially irreversible. masterorganicchemistry.com The siloxy-Cope rearrangement is another variant that proceeds through a similar mechanism. oregonstate.edu
| Rearrangement Type | Key Features | Catalyst/Conditions | Mechanistic Insight |
| Thermal Cope Rearrangement | Reversible wikipedia.orgwikipedia.org-sigmatropic shift of 1,5-dienes. wikipedia.orgmasterorganicchemistry.com | High temperatures (e.g., 300 °C). wikipedia.org | Proceeds through a concerted, often chair-like, transition state. wikipedia.org |
| Organocatalytic Cope Rearrangement | Catalyzed by small organic molecules. nih.govnih.gov | Acyl hydrazides, diazepanes. nih.govnih.gov | Rate-limiting step is the rearrangement, not iminium ion formation. researchgate.net |
| Oxy-Cope Rearrangement | Irreversible due to tautomerization of the enol product. masterorganicchemistry.com | Thermal or base-catalyzed. | The presence of a hydroxyl group at C3 drives the reaction forward. masterorganicchemistry.com |
Advanced Mechanistic Studies of this compound Reactivity
To gain a deeper understanding of the complex catalytic reactions involving this compound, advanced mechanistic techniques are employed. These methods provide detailed insights into reaction kinetics, the influence of reaction parameters, and the nature of catalytic species.
Reaction Progress Kinetic Analysis for Complex Catalytic Reactions
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating the mechanisms of complex catalytic reactions. nih.gov Unlike traditional kinetic methods that often rely on initial rate measurements or pseudo-first-order conditions, RPKA involves monitoring the reaction progress over time under synthetically relevant conditions. nih.govwikipedia.org This approach provides a comprehensive picture of the reaction's behavior, including the identification of catalyst activation, deactivation, or product inhibition. wikipedia.orgprinceton.edu
The methodology involves generating graphical rate equations from a minimal number of experiments, allowing for the determination of the reaction order with respect to various components and the identification of the catalyst's resting state. nih.govprinceton.edu By analyzing the change in reaction rate as a function of reactant and product concentrations, one can distinguish between different mechanistic models. nih.gov This technique is particularly valuable for catalytic reactions where multiple species are changing in concentration simultaneously. wikipedia.org
Influence of Catalyst and Solvent Effects on this compound Reaction Pathways
The choice of catalyst and solvent can have a profound impact on the outcome of a chemical reaction, influencing not only the rate but also the selectivity and even the reaction pathway itself. osti.govresearchgate.net In the context of this compound chemistry, these effects are crucial for controlling the desired transformation.
Catalyst Effects: The structure of the catalyst, including the metal center and the surrounding ligands, creates a "chiral pocket" that can influence the stereochemical outcome of a reaction. csic.es Subtle changes in the catalyst's structure can lead to significant differences in enantioselectivity. csic.es Furthermore, the catalyst can be immobilized on a solid support, which can alter its activity and selectivity and facilitate its recovery and reuse. csic.es
Solvent Effects: Solvents can influence catalytic reactions in several ways. osti.govresearchgate.net They can solvate reactants, intermediates, and transition states, thereby altering their free energies. osti.gov Protic solvents can participate directly in the reaction mechanism, for example, by acting as proton donors. osti.gov The polarity of the solvent can also play a significant role; for instance, in some ruthenium-catalyzed hydrogenations, a highly polar aqueous solvent leads to the highest catalytic activity, with the effect decreasing as the solvent polarity decreases. frontiersin.org In some cases, the solvent can also compete with the reactants for active sites on the catalyst, leading to inhibition. osti.gov The choice of solvent can even determine whether a reaction proceeds at all; for example, a Ru/TiO2 catalyst was highly active for a hydrogenation reaction in an aqueous medium but showed no activity in an organic solvent like tetrahydrofuran (B95107). frontiersin.org
| Factor | Influence on Reaction | Examples in this compound Chemistry |
| Catalyst Structure | Determines activity, selectivity, and stereochemical outcome. csic.es | Chiral catalysts for asymmetric cycloadditions. numberanalytics.com |
| Catalyst Support | Can modify catalyst performance and allows for recycling. csic.es | Immobilized catalysts for easier separation. |
| Solvent Polarity | Affects reaction rates and catalyst activity. frontiersin.org | Enhanced rates in polar solvents for some hydrogenations. frontiersin.org |
| Solvent Participation | Can act as a reactant or co-catalyst. osti.gov | Protic solvents facilitating proton transfer steps. osti.gov |
Computational and Theoretical Chemistry of Divinylcyclohexane Systems
Density Functional Theory (DFT) Applications to Divinylcyclohexane
Density Functional Theory (DFT) has become a versatile and powerful tool for investigating the structure and properties of complex molecules. researchgate.netwikipedia.org Its application to this compound systems has been crucial in understanding reaction mechanisms, electronic structures, and the influence of external factors. researchgate.net DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org
DFT calculations are instrumental in mapping out the potential energy surfaces of this compound rearrangements, helping to identify transition states and intermediates. numberanalytics.com A transition state is a high-energy, temporary state in a reaction where reactants are converting into products. numberanalytics.com For instance, DFT has been used to study intramolecular [2+2] cycloadditions, revealing that they are concerted processes. pku.edu.cn By computing the free energies for different reaction pathways, such as normal versus cross-[2+2] cycloadditions, DFT can predict which structural outcome is more likely. pku.edu.cn These computational explorations of reaction mechanisms are a key tool in organic chemistry, supporting and guiding experimental work. researchgate.net
The electronic structure of a molecule, which can be determined using DFT, is fundamental to its reactivity. mdpi.comnih.gov DFT calculations provide key information, including the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charge distributions, and local electron densities. mdpi.comekb.eg These descriptors help in identifying reactive sites and analyzing the stability of transition states. mdpi.com
The analysis of HOMO and LUMO energies can describe the extent of charge transfer within the molecule and allows for the calculation of global reactivity descriptors such as chemical hardness, global softness, and electrophilicity. ekb.eg Furthermore, the effects of adding different substituent groups to the this compound structure can be analyzed to understand their impact on the molecule's geometry and electronic properties. ekb.eg This is particularly relevant as the reactivity of the C=C double bonds in this compound and its derivatives makes them useful intermediates for creating specialty chemicals with unique properties. google.com
The influence of external electric fields (EFs) on the properties of this compound systems is a key area of investigation using DFT. When a molecule is subjected to an external EF, the delocalization of π-electrons can lead to a redistribution of charges and a change in the molecule's dipole moment. researchgate.net Studies on a derivative of 1,4-divinylcyclohexene have shown that as an applied electric field increases, the HOMO-LUMO gap decreases significantly, from 2.71 eV to 0.69 eV. researchgate.net This change indicates an increase in the molecule's ability to conduct electrons. researchgate.net Such research demonstrates that external fields can be used to tune the electronic properties of these molecular systems. researchgate.net
| External Field (V/Å) | HOMO-LUMO Gap (eV) |
| 0.00 | 2.71 |
| 0.02 | 2.62 |
| 0.04 | 2.41 |
| 0.06 | 2.14 |
| 0.08 | 1.83 |
| 0.10 | 1.48 |
| 0.12 | 1.09 |
| 0.14 | 0.69 |
| This table displays the calculated change in the HOMO-LUMO gap of a substituted 1,4-divinylcyclohexene molecule under various applied external electric fields, based on DFT calculations. researchgate.net |
Analysis of Electronic Structure and Reactivity of this compound and its Derivatives
Kinetic Modeling and Simulation of this compound Reaction Pathways
Kinetic modeling is used to understand the intricate details of chemical reactions, including those involving this compound. mit.edu By developing detailed and lumped chemical kinetic mechanisms, researchers can perform simulations to predict the concentration profiles of reactants and products. researchgate.net Reaction path and sensitivity analyses are then used to identify the most important reactions that control the pyrolysis of the fuel. researchgate.net For complex reactions, kinetic models can be developed to cover various alternative reaction pathways, the presence of different active sites, and the adsorption of reactants and products on catalyst surfaces. conicet.gov.ar The development of such chemical kinetic models is essential for the numerical simulation of the behavior of various fuels. sjsu.edu
Quantum Chemical Calculations for Energetic Profiles and Intermediates
Quantum chemical calculations are essential for generating reliable and reproducible free-energy profiles for chemical reactions. researchgate.netchemrxiv.org These calculations can elucidate the electronic properties of materials. arxiv.org The change in Gibbs free energy for a substance's transition from a condensed phase to a gas phase can be determined from ensembles of conformers computed for each phase. rsc.org This approach has been shown to provide reliable data across a wide range of conditions. rsc.org By analyzing the reaction energy profile, which maps the energy of the system from reactants to products, chemists can gain critical insights into the reaction mechanism, including the stability of intermediates and the energy of transition states. numberanalytics.com
| Component | Description | Significance in Reaction Mechanism |
| Reactants | The starting materials in a chemical reaction. | The initial point on the energy profile. |
| Intermediates | Relatively stable species that form between reactants and products. numberanalytics.com | Represent local energy minima along the reaction coordinate; their stability can influence the reaction pathway. numberanalytics.com |
| Transition States | High-energy, unstable species with partially formed bonds, representing the energy maximum along a reaction coordinate. numberanalytics.comnumberanalytics.com | The energy required to reach the transition state is the activation energy, which determines the reaction rate. numberanalytics.com |
| Products | The final species formed from the chemical reaction. | The final point on the energy profile; the energy difference between reactants and products determines the overall thermodynamics. |
| This table outlines the key components of a typical reaction energy profile as determined by quantum chemical calculations. |
Advanced Characterization Methodologies for Divinylcyclohexane and Its Polymeric Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy of Divinylcyclohexane
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and dynamic analysis of this compound and its polymers. wikipedia.orgebsco.com It leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and behavior in solution. wikipedia.orgebsco.com
High-Resolution NMR for this compound Isomer Identification and Structural Assignment
High-resolution NMR spectroscopy is a powerful technique for distinguishing between the various isomers of this compound, such as 1,2-, 1,3-, and 1,4-divinylcyclohexane. google.commagritek.com The chemical shifts, coupling constants, and multiplicity of signals in ¹H and ¹³C NMR spectra serve as unique fingerprints for each isomer, allowing for unambiguous identification and structural assignment. magritek.comchemguide.co.uk
Key aspects of high-resolution NMR in this context include:
Chemical Shift (δ): The position of a resonance in the NMR spectrum is highly sensitive to the electronic environment of the nucleus. Different isomers of this compound will exhibit distinct chemical shifts for their vinyl and cyclohexyl protons and carbons due to variations in their chemical and spatial environments. chemguide.co.uk
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins results in the splitting of NMR signals. The magnitude of the coupling constant provides valuable information about the number of adjacent non-equivalent protons and the dihedral angles between them, aiding in the determination of stereochemistry. chemguide.co.uk
Multiplicity: The number of peaks into which a signal is split (e.g., singlet, doublet, triplet) is determined by the number of neighboring spins, following the n+1 rule in many cases. This information is crucial for establishing the connectivity of atoms within the molecule. chemguide.co.uk
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, providing a comprehensive map of the molecular structure. wikipedia.orgmeasurlabs.com These methods are particularly useful for complex molecules where 1D spectra may be overcrowded or ambiguous. measurlabs.com
Table 1: Predicted ¹H NMR Data for this compound Isomers
| Isomer | Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 1,4-Divinylcyclohexane | Vinyl (=CH₂) | ~4.9-5.1 | Doublet of doublets |
| Vinyl (-CH=) | ~5.7-5.9 | Multiplet | |
| Cyclohexyl (CH) | ~2.0-2.2 | Multiplet | |
| Cyclohexyl (CH₂) | ~1.2-1.8 | Multiplet | |
| 1,3-Divinylcyclohexane | Vinyl (=CH₂) | ~4.9-5.1 | Multiplet |
| Vinyl (-CH=) | ~5.7-5.9 | Multiplet | |
| Cyclohexyl (CH, CH₂) | ~1.0-2.3 | Multiplet | |
| 1,2-Divinylcyclohexane | Vinyl (=CH₂) | ~4.9-5.1 | Multiplet |
| Vinyl (-CH=) | ~5.7-5.9 | Multiplet | |
| Cyclohexyl (CH, CH₂) | ~1.1-2.4 | Multiplet |
Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.
Conformational Analysis and Dynamics of this compound in Solution
NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic processes of this compound in solution. copernicus.orgnih.gov The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat, which can interconvert. The rate of this interconversion and the relative populations of the different conformers can be determined using dynamic NMR techniques. unibas.it
Key methodologies include:
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence of the signals into a time-averaged spectrum. unibas.it
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments provide information about the spatial proximity of protons within a molecule. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances and the elucidation of the preferred conformation in solution. diva-portal.org
Measurement of Coupling Constants: The magnitude of three-bond proton-proton (³JHH) coupling constants is related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, the torsional angles within the molecule can be estimated, providing insights into its conformation.
Studies of Ligand-Complexation and Host-Guest Interactions with this compound Derived Structures
This compound-derived structures, such as polymers and macrocycles, can act as hosts in supramolecular chemistry, forming complexes with various guest molecules. researchgate.netthno.org NMR spectroscopy is a primary technique for studying these ligand-complexation and host-guest interactions. researchgate.netbeilstein-journals.org
Key observations in NMR upon complexation include:
Chemical Shift Perturbations: The binding of a guest molecule to a this compound-derived host can induce changes in the chemical shifts of both the host and guest protons. The magnitude and direction of these shifts provide information about the binding site and the nature of the intermolecular interactions. beilstein-journals.org
NOE Measurements: Intermolecular NOEs between the host and guest protons can be observed, providing direct evidence of complex formation and defining the geometry of the host-guest complex.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species based on their diffusion coefficients. In a host-guest system, the guest molecule, when bound to the larger host, will exhibit a slower diffusion rate, allowing for the determination of binding constants.
Mass Spectrometry (MS) Techniques for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. mdpi.comthermofisher.com When coupled with separation techniques like gas chromatography, it becomes an even more potent tool for analyzing complex mixtures. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Complex Mixtures Containing this compound
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. amazonaws.comthermofisher.com This technique is particularly well-suited for the analysis of this compound and its isomers. spectroinlets.com
The process involves:
Gas Chromatography (GC) Separation: The sample mixture is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture separate based on their boiling points and interactions with the stationary phase of the column, eluting at different retention times. thermofisher.comspectroinlets.com
Mass Spectrometry (MS) Detection: As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting ions are then separated by the mass analyzer based on their m/z ratio, generating a mass spectrum for each component. nist.gov
The mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to a library of known spectra. The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of this compound would likely show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions resulting from the loss of vinyl groups or fragmentation of the cyclohexane ring. The presence of 1,2-dimethyl-3,5-divinylcyclohexane has been identified in essential oils using GC-MS. ugm.ac.id
Table 2: Key Ions in the Mass Spectrum of a this compound Isomer
| m/z Value | Possible Fragment |
| 136 | [M]⁺ (Molecular Ion) |
| 109 | [M - C₂H₃]⁺ |
| 81 | [C₆H₉]⁺ |
| 79 | [C₆H₇]⁺ |
| 67 | [C₅H₇]⁺ |
| 54 | [C₄H₆]⁺ |
Note: The relative intensities of these ions can vary between isomers and with the MS conditions.
X-ray Diffraction Analysis of this compound Complexes
X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of crystalline materials. malvernpanalytical.com While this compound itself is a liquid at room temperature, its complexes with other molecules, or polymeric materials derived from it, can often be crystallized and studied by single-crystal X-ray diffraction. researchgate.netmdpi.com
This technique provides precise information on:
Molecular Conformation: The exact conformation of the this compound moiety within the crystal lattice can be determined, including the precise bond lengths, bond angles, and torsional angles.
Intermolecular Interactions: The arrangement of molecules in the crystal reveals the nature and geometry of intermolecular forces, such as van der Waals interactions, hydrogen bonds, and π-π stacking, which govern the packing of the molecules. mdpi.com
Host-Guest Complex Geometry: For inclusion complexes involving this compound derivatives, X-ray diffraction can provide a definitive picture of how the guest molecule is encapsulated within the host cavity, revealing the specific interactions responsible for binding. mdpi.com
The diffraction pattern of X-rays passing through a single crystal is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray diffraction is unparalleled in its detail and accuracy. researchgate.net In some cases where single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide information about the crystallinity and phase of a material. google.com
Other Spectroscopic Techniques for this compound (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. libretexts.org The method is based on the principle that covalent bonds in molecules are not static; they vibrate at specific, quantized frequencies. libretexts.org When a molecule is irradiated with infrared light, it absorbs the radiation at frequencies that match its natural vibrational modes, causing the amplitude of the vibrations to increase. libretexts.org This absorption is detected by the spectrometer and plotted as an infrared spectrum, which provides a unique molecular fingerprint. gelest.com
For this compound, IR spectroscopy can confirm the presence of its key structural features: the vinyl groups (-CH=CH₂) and the cyclohexane ring. The vibrations of these groups give rise to characteristic absorption bands in the IR spectrum. The vinyl group exhibits several distinct vibrations, including C-H stretching of the sp² hybridized carbons and the C=C double bond stretching. The cyclohexane moiety is identified by the stretching and bending vibrations of its sp³ hybridized C-H bonds and the C-C single bonds of the ring structure.
A typical IR spectrum of neat (undiluted) cis-1,2-Divinylcyclohexane (B95100), obtained using a capillary cell technique, would display absorption bands corresponding to these functional groups. nih.gov The power of infrared spectroscopy lies in this correlation, where different functional groups have distinct, characteristic absorption frequencies. libretexts.org
Below is a table summarizing the expected characteristic infrared absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Vinyl Group (=C-H) | Stretching | 3000-3100 |
| Vinyl Group (C=C) | Stretching | 1640-1680 |
| Cyclohexane (-C-H) | Stretching | 2850-3000 |
| Methylene (B1212753) (-CH₂) | Bending (Scissoring) | 1445-1465 |
This table is generated based on established principles of infrared spectroscopy.
Advanced Analytical Techniques for this compound Polymer and Material Characterization
The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships and determining their suitability for various applications. polymersource.ca A suite of advanced analytical techniques is employed to investigate properties ranging from molecular weight to thermal stability. resolvemass.ca
Molecular Weight and Structure Determination:
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is a fundamental technique for determining the molecular weight distribution (MWD) and polydispersity index (PDI) of polymers. polymersource.ca This information is vital as properties like viscosity and mechanical strength are highly dependent on the polymer chain size. polymersource.ca Advanced systems, such as the ACQUITY Advanced Polymer Chromatography (APC) system, offer higher resolution and faster analysis compared to conventional SEC. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the detailed chemical structure of polymers. polymersource.ca For poly(this compound), ¹³C-NMR can provide information on the polymer sequence and configuration. trea.com Two-dimensional (2D) NMR techniques can further unravel complex structures and bonding within the polymer network. measurlabs.com
Thermal and Mechanical Properties:
Differential Scanning Calorimetry (DSC): DSC is used to measure a polymer's thermal transitions. measurlabs.com It can determine key properties such as the glass transition temperature (T₉), melting temperature (Tₘ), and heat of fusion (Hբ). trea.com These parameters are critical for understanding how the material will behave across a range of temperatures. polymersource.ca For instance, poly(alpha-olefin)s produced from monomers like this compound can be characterized for their melting points, which may range from 0°C to 100°C. trea.com
Thermogravimetric Analysis (TGA): TGA measures the change in a material's mass as a function of temperature, providing insights into its thermal stability and decomposition profile. polymersource.ca
Dynamic Mechanical Analysis (DMA): DMA characterizes the viscoelastic properties of the polymer by applying an oscillatory force and measuring the material's response. resolvemass.ca This provides information on stiffness, damping, and other mechanical properties under various temperature conditions. vito.be
Compositional and Surface Analysis:
Raman Spectroscopy: This technique provides complementary information to IR spectroscopy about the chemical composition of the polymer in a non-destructive manner. resolvemass.ca
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the outermost layers of a polymer material. resolvemass.ca
The table below summarizes the key techniques and the information they provide for the characterization of this compound-based polymers. trea.com
| Analytical Technique | Property Measured | Typical Findings for Poly(alpha-olefin)s |
| Gel Permeation Chromatography (GPC) | Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (Mᵥ), Polydispersity Index (Mᵥ/Mₙ) | Mₙ can range from 300,000 to 1,000,000 g/mol ; Mᵥ/Mₙ values typically range from 1.0 to 3.0. |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tₘ), Heat of Fusion (Hբ) | Tₘ values can range from 0°C to 100°C; Hբ values can range from 1 J/g to 75 J/g. |
| Nuclear Magnetic Resonance (NMR) | Polymer Structure, Tacticity, Comonomer Content | Provides detailed information on polymer conformation and sequence determination. |
Data in this table is derived from research findings on poly(alpha-olefin)s. trea.com
Applications and Advanced Materials Science Utilizing Divinylcyclohexane
Design and Synthesis of Functional Polymeric Materials from Divinylcyclohexane
The dual vinyl functionality of this compound makes it a valuable monomer for the synthesis of a variety of functional polymers. The reactivity of the vinyl groups allows for their participation in several polymerization techniques, leading to materials with tailored properties for specific applications. The ability to introduce functional groups into polymers is crucial for developing materials with desired characteristics such as specific solubility, polarity, and mechanical properties. cmu.edu
Cyclopolymers for Specialized Material Applications
Cyclopolymerization is a process where a non-conjugated diene monomer, such as this compound, undergoes an alternating intramolecular and intermolecular propagation, leading to the formation of a polymer chain containing cyclic repeating units. The polymerization of cis-1,3-divinylcyclohexane using a Ziegler-Natta catalyst results in soluble polymers with low residual unsaturation. tandfonline.com Spectroscopic analysis of these polymers confirms the presence of bicyclo[3.3.1]nonane units, which are formed through the cyclopolymerization mechanism. tandfonline.comrsc.org This process transforms the bifunctional monomer into a linear polymer chain containing bicyclic structures, imparting unique thermal and mechanical properties to the resulting material.
Development of Poly Alpha-Olefins with Tailored Microstructures from this compound Isomers
Poly-alpha-olefins (PAOs) are a class of synthetic hydrocarbons produced by the polymerization of alpha-olefins. google.com While typically synthesized from linear alpha-olefins like 1-decene, the inclusion of cyclic monomers such as this compound isomers (1,2-, 1,3-, and 1,4-divinylcyclohexane) can introduce unique structural features into the polymer backbone. google.comgoogle.comjustia.com The use of metallocene catalyst systems in the polymerization of alpha-olefins allows for precise control over the polymer's microstructure, including tacticity and molecular weight. trea.com This control is essential for tailoring the properties of the resulting PAOs, such as their viscosity, thermal stability, and lubricating characteristics. trea.comcpchem.com The incorporation of this compound can lead to PAOs with enhanced properties suitable for high-performance lubricants and other specialized applications.
Table 1: this compound Isomers in PAO Synthesis
| Isomer | Potential Impact on PAO Structure |
|---|---|
| 1,2-Divinylcyclohexane | Can introduce fused ring systems into the polymer chain. |
| 1,3-Divinylcyclohexane | Leads to bicyclic structures within the polymer backbone. tandfonline.com |
| 1,4-Divinylcyclohexane | May act as a crosslinking agent or introduce cyclic units. |
This table is generated based on chemical principles and available research.
Crosslinked Networks and Thermosetting Resins Based on this compound
Thermosetting resins are polymers that are cured to form a highly crosslinked, three-dimensional network structure. core.ac.ukpolympart.ir This curing process, which is irreversible, imparts high thermal stability, rigidity, and chemical resistance to the material. compositeskn.orgmdpi.com this compound, with its two reactive vinyl groups, can act as a crosslinking agent in the formation of these networks. When copolymerized with other monomers, the vinyl groups of this compound can participate in reactions that link polymer chains together, increasing the crosslink density. compositeskn.org This increased density enhances the rigidity, thermal stability, and chemical resistance of the resulting thermoset. compositeskn.org The development of covalent adaptable networks (CANs) has introduced a new class of thermosets, known as vitrimers, which can be reprocessed and recycled, bridging the gap between traditional thermosets and thermoplastics. scu.edu.cn
Integration of this compound Derived Materials into Advanced Composites and Engineering Applications
Advanced composites are materials engineered from two or more constituent materials with significantly different properties. numberanalytics.comaddcomposites.com They typically consist of a reinforcement phase (e.g., fibers) embedded in a matrix phase (e.g., a polymer). addcomposites.com The unique properties of these composites, such as high strength-to-weight ratio and corrosion resistance, make them suitable for demanding applications in aerospace, automotive, and other engineering fields. mdpi.comresearchgate.netresearchgate.net
This compound as a Synthon in Advanced Organic Synthesis
In the field of organic synthesis, a synthon is an idealized fragment of a molecule that assists in planning a synthetic route, a concept central to retrosynthetic analysis. ajrconline.orggovtgirlsekbalpur.comlkouniv.ac.indeanfrancispress.com this compound, with its distinct structural features, serves as a valuable synthon for the construction of more complex molecules.
Precursor to Complex Bicyclic and Polycyclic Architectures
The vinyl groups of this compound can undergo a variety of chemical transformations, making it a versatile starting material for the synthesis of intricate molecular structures. Through reactions such as cycloadditions, metathesis, and other carbon-carbon bond-forming reactions, the this compound framework can be elaborated into complex bicyclic and polycyclic systems. mit.edursc.org For example, the intramolecular cyclization of functionalized this compound derivatives can lead to the formation of fused or bridged ring systems, which are common motifs in natural products and pharmaceutically active compounds. tandfonline.comcolab.ws The strategic use of this compound as a building block allows for the efficient construction of these challenging molecular architectures.
Role in Asymmetric Synthesis and Chiral Catalyst Development
This compound, particularly its isomers like cis-1,2-divinylcyclohexane (B95100), serves as a crucial scaffold in the field of asymmetric synthesis. researchgate.net The development of catalysts that can induce chirality in a reaction is a cornerstone of modern organic chemistry, essential for producing enantiomerically pure compounds, especially for the pharmaceutical industry. frontiersin.org The unique structural features of this compound make it an attractive building block for chiral ligands, which are organic molecules that bind to a central metal atom to form a catalyst complex.
The cyclohexane (B81311) ring provides a rigid and well-defined three-dimensional structure. This rigidity is advantageous as it reduces the number of possible conformations the ligand can adopt, leading to a more predictable and highly ordered transition state during a catalytic reaction. This, in turn, enhances the enantioselectivity of the transformation. The two vinyl groups are the key functional handles that allow for the introduction of chiral phosphines or other coordinating groups.
A significant application involves the synthesis of chiral diphosphine ligands. These ligands can coordinate to transition metals like rhodium, ruthenium, or iridium, creating catalysts used in asymmetric hydrogenation, hydrosilylation, and other carbon-carbon bond-forming reactions. nobelprize.org The process typically involves the modification of the vinyl groups to incorporate phosphorus-containing moieties. The spatial arrangement of these phosphine (B1218219) groups, dictated by the cyclohexane backbone, creates the chiral environment around the metal center necessary to control the stereochemical outcome of the reaction.
Research in this area has explored the enantiodifferentiation of the olefinic groups in cis-1,2-divinylcyclohexane itself, using chiral transition metal complexes. Furthermore, this compound can react with chiral nucleophiles in palladium-catalyzed reactions to generate chiral products, demonstrating its utility as a substrate in asymmetric transformations. researchgate.net The development of such processes is critical for accessing complex chiral molecules from simple, achiral starting materials.
| Catalyst System Component | Role in Asymmetric Synthesis | Relevant Metal Centers |
| This compound Scaffold | Provides a rigid, stereochemically defined backbone for chiral ligands. | N/A |
| Chiral Phosphine Ligands | Derived from this compound; create a chiral pocket around the metal. | Rhodium, Ruthenium, Iridium |
| Vinyl Groups | Act as reactive sites for the attachment of coordinating groups (e.g., phosphines). | N/A |
Building Blocks for Heteropolycycles and Complex Chemical Derivatives
The vinyl groups of this compound are points of high reactivity, making the molecule a versatile building block for the synthesis of more complex structures, including heteropolycycles. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
A primary strategy for elaborating this compound into heterocyclic systems is through the selective transformation of its double bonds. One of the most powerful methods is epoxidation, the conversion of an alkene to an epoxide (a three-membered ring containing oxygen). The bis-epoxidation of this compound isomers (1,2-, 1,3-, and 1,4-divinylcyclohexane) yields diepoxides. These diepoxides are highly valuable intermediates because the strained epoxide rings can be opened by a variety of nucleophiles. google.com
For example, reacting a this compound-derived diepoxide with a dinucleophile, such as a diamine or a diol, can lead to a cyclization reaction that forms a larger heterocyclic ring. A patent describes the reaction of diepoxides with nitrogen-containing nucleophiles to produce heteropolycycles like piperazine (B1678402) derivatives. google.com Specifically, this method can be used to synthesize complex bicyclic structures such as 3-oxa-7,9-diazabicyclo[3.3.1]nonane. google.com These intricate molecular architectures are often difficult to access through other synthetic routes and can serve as scaffolds for drug discovery.
The transformation of this compound is not limited to oxygen-containing heterocycles. The vinyl groups can participate in a wide range of organic reactions, including:
Cycloadditions: Such as Diels-Alder reactions, where the vinyl group acts as a dienophile.
Metathesis: Ring-closing metathesis (RCM) can be employed if the vinyl groups are first elongated with appropriate tethers.
Hydroformylation: Introduction of a formyl group (CHO) and a hydrogen atom across the double bond.
Polymerization: The vinyl groups can undergo polymerization to create cross-linked polymers and materials with specific properties.
These reactions open pathways to a diverse array of complex derivatives, showcasing this compound as a foundational starting material in synthetic chemistry.
| Starting Material | Key Transformation | Intermediate | Resulting Heterocycle/Derivative Class |
| 1,2-Divinylcyclohexane | Bis-epoxidation | 1,2-Bis(epoxyethyl)cyclohexane | Bicyclic ethers, Piperazine derivatives google.com |
| 1,3-Divinylcyclohexane | Bis-epoxidation | 1,3-Bis(epoxyethyl)cyclohexane | Macrocycles, Bridged heterocycles google.com |
| 1,4-Divinylcyclohexane | Bis-epoxidation | 1,4-Bis(epoxyethyl)cyclohexane | Polyethers, Complex bridged systems google.com |
| This compound | Diels-Alder Reaction | Cycloadduct | Fused carbocyclic/heterocyclic systems |
Environmental Aspects and Natural Occurrence of Divinylcyclohexane
Divinylcyclohexane, a cyclic olefin, is a hydrocarbon of interest in various chemical contexts. Its presence and behavior in the environment are influenced by both anthropogenic and natural processes. Understanding its formation, degradation, and potential natural sources is crucial for a comprehensive environmental profile.
Q & A
Q. What are the key spectroscopic techniques for characterizing Divinylcyclohexane, and how should researchers interpret conflicting NMR data?
- Methodological Answer : this compound’s structure is typically confirmed using NMR spectroscopy (¹H, ¹³C) and gas chromatography-mass spectrometry (GC-MS) . For NMR analysis, chemical shifts and coupling constants should align with the expected vinyl and cyclohexane proton environments. Conflicting data may arise from impurities (e.g., cyclododecadiene by-products) or isomerization. To resolve discrepancies:
- Compare spectra with authentic samples or computational predictions (e.g., density functional theory (DFT) calculations).
- Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Cross-validate purity via GC-MS or HPLC to rule out co-eluting contaminants .
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer : A common route involves Diels-Alder reactions between conjugated dienes and cyclohexene derivatives. Key steps include:
- Catalyst selection (e.g., Lewis acids like AlCl₃ for regioselectivity).
- Solvent optimization (e.g., toluene or THF under inert atmospheres).
- Temperature control (e.g., 80–120°C) to balance reaction rate and side-product formation.
Post-synthesis, purify via fractional distillation or column chromatography, and verify purity (>95%) using GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like cyclododecadiene during this compound synthesis?
- Methodological Answer : By-product formation is influenced by temperature , catalyst loading , and reaction time . To optimize:
- Use kinetic studies to identify intermediate trapping points (e.g., via in-situ FTIR or Raman spectroscopy).
- Adjust catalyst-to-substrate ratios (e.g., 0.5–1.5 mol%) to favor the desired pathway.
- Employ flow chemistry to reduce residence time and prevent oligomerization .
Computational tools (e.g., retrosynthesis AI models) can predict optimal parameters by analyzing reaction databases .
Q. What strategies resolve contradictions in thermodynamic stability data for this compound isomers?
- Methodological Answer : Contradictions often stem from isomerization under analytical conditions. To address:
- Perform variable-temperature NMR to study equilibrium dynamics.
- Validate stability via calorimetry (DSC) or computational thermodynamics (e.g., Gibbs free energy calculations).
- Compare experimental data with NIST Chemistry WebBook entries for cyclohexane derivatives, ensuring measurement conditions match literature standards .
Q. How can computational modeling enhance the design of this compound-based polymers?
- Methodological Answer : Molecular dynamics (MD) simulations and DFT can predict:
- Polymer backbone rigidity using torsional potential scans .
- Solubility parameters via Hansen solubility calculations.
- Reactivity with co-monomers using frontier molecular orbital (FMO) analysis.
Validate predictions experimentally by synthesizing small oligomers and testing thermal stability (TGA) and mechanical properties .
Data Reporting and Reproducibility
Q. What are the best practices for reporting this compound synthesis to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail catalyst preparation, solvent drying, and inert atmosphere procedures.
- Include full spectroscopic data (NMR shifts, GC-MS traces) in supporting information.
- For known compounds, cite CAS registry numbers (e.g., CAS 1795-16-0 for structural analogs) and purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
